3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile
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Overview
Description
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
The preparation of 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile involves several synthetic routes. One common method includes the cyclization of acetylenic ketones with hydrazines in ethanol, leading to the formation of pyrazole derivatives . Another method involves the use of crystalline forms of the compound, which can be prepared by dissolving the free base in a polar protic solvent such as ethanol at 50°C, followed by the addition of an acid component like L-tartaric acid . The solution is then cooled to precipitate the desired product.
Chemical Reactions Analysis
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including selective Janus kinase inhibitors like ruxolitinib.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antileishmanial and antimalarial properties.
Mechanism of Action
The mechanism of action of 3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. For instance, in the case of its use as a Janus kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity and preventing the phosphorylation of downstream signaling molecules .
Comparison with Similar Compounds
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile can be compared with other pyrazole derivatives such as:
Ruxolitinib Impurity 19: This compound has a similar structure but includes additional functional groups like dimethylamino and pyrrolo[2,3-d]pyrimidin-4-yl.
(3S)-3-cyclopentyl-3-[4-(7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile: This compound has a similar core structure but differs in the substituents attached to the pyrazole ring.
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
3-(5-cyclopentyl-1H-pyrazol-4-yl)propanenitrile |
InChI |
InChI=1S/C11H15N3/c12-7-3-6-10-8-13-14-11(10)9-4-1-2-5-9/h8-9H,1-6H2,(H,13,14) |
InChI Key |
CCUFHJLAWFJNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)CCC#N |
Origin of Product |
United States |
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